molecular formula C23H19F3N4O3 B2660855 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923179-51-5

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2660855
CAS No.: 923179-51-5
M. Wt: 456.425
InChI Key: GHSZZKPEWCCAIW-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a trifluoromethyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.

    Attachment of the methoxyethyl side chain: This can be accomplished through alkylation reactions using suitable reagents.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an amine derivative to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide include other pyrazolopyridines and trifluoromethylated compounds. Examples include:

    5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]: This compound shares structural similarities and may exhibit similar chemical properties.

    Trifluoromethylpyridine derivatives: These compounds contain the trifluoromethyl group and pyridine ring, contributing to their unique chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-33-12-11-29-13-18(21(31)27-16-9-7-15(8-10-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSZZKPEWCCAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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